molecular formula C12H19N5 B11739470 1-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

1-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11739470
M. Wt: 233.31 g/mol
InChI Key: PCVHOHQCAQECST-UHFFFAOYSA-N
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Description

1-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring structure. Pyrazole derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the condensation of 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazol-4-amine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride and a solvent like methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using agents like potassium permanganate.

    Reduction: Can be reduced using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding pyrazole carboxylic acid.

    Reduction: Corresponding pyrazole amine.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • N-methyl-N-propylpropan-1-amine
  • N-METHYL-N- [ (1R)-1-METHYL-2-PHENYLETHYL]PROP-2-EN-1-AMINE

Uniqueness

1-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various fields .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-methyl-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-9(2)17-7-11(10(3)15-17)5-13-12-6-14-16(4)8-12/h6-9,13H,5H2,1-4H3

InChI Key

PCVHOHQCAQECST-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC2=CN(N=C2)C)C(C)C

Origin of Product

United States

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